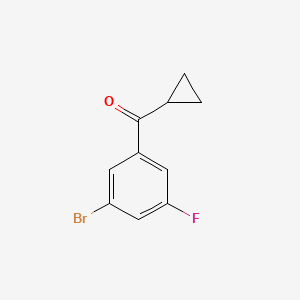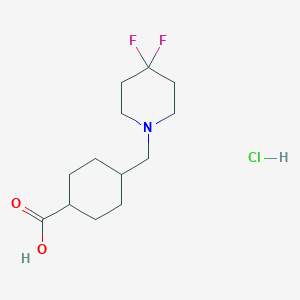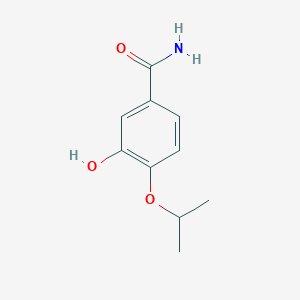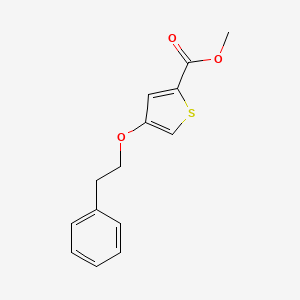![molecular formula C12H12O4 B15090968 1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B15090968.png)
1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a methoxymethoxy group attached to the benzofuran ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and methoxymethyl chloride.
Formation of Benzofuran Ring: The benzofuran ring is formed through a cyclization reaction, often catalyzed by acids or bases.
Introduction of Methoxymethoxy Group: The methoxymethoxy group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Final Steps: The final product, this compound, is obtained through purification steps such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrolysis: The methoxymethoxy group can be hydrolyzed to form the corresponding hydroxyl group using acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(4-methoxy-1-benzofuran-5-yl)ethan-1-one: This compound has a methoxy group instead of a methoxymethoxy group, which can influence its reactivity and biological properties.
1-(5-methoxy-1-benzofuran-2-yl)ethanone: Similar in structure but with different substituents, leading to variations in chemical and biological behavior.
1-(3-methyl-1-benzofuran-2-yl)ethan-1-one: The presence of a methyl group instead of a methoxymethoxy group can result in different chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific substituent pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-[5-(methoxymethoxy)-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C12H12O4/c1-8(13)12-6-9-5-10(15-7-14-2)3-4-11(9)16-12/h3-6H,7H2,1-2H3 |
InChI Key |
DQNVQAOVEONQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)
![ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate](/img/structure/B15090890.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate](/img/structure/B15090893.png)








![[3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B15090946.png)

